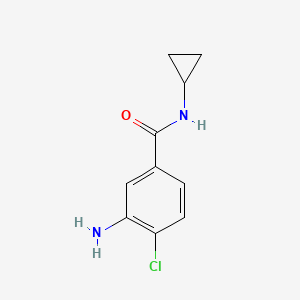

3-Amino-4-chloro-N-cyclopropylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXCOYJTMBYPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980786 | |

| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-21-8 | |

| Record name | Benzamide, 3-amino-4-chloro-N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research Context of Substituted Benzamide Derivatives

Significance of Cyclopropylamide Scaffolds in Chemical Research

The incorporation of a cyclopropyl (B3062369) group into a molecule, particularly as part of an amide linkage (cyclopropylamide), is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties. The cyclopropyl ring is a small, strained, three-membered carbocycle that imparts unique conformational rigidity to the molecule. This rigidity can lead to a more defined orientation of other functional groups, which can result in higher binding affinity and selectivity for a specific biological target.

Historical Development of Halogenated Benzamide (B126) Motifs in Academic Inquiry

Historically, halogenated benzamides have been explored for a wide array of applications. The presence of a halogen can enhance the binding of a molecule to its target through halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. Moreover, the chloro substituent in 3-Amino-4-chloro-N-cyclopropylbenzamide makes the compound amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of more complex molecular architectures from the halogenated benzamide core. wikipedia.org

Positioning of this compound within Contemporary Chemical Research Landscapes

This compound emerges as a strategically designed molecule at the intersection of several key areas of contemporary chemical research. It combines the advantageous features of a substituted benzamide, a cyclopropylamide scaffold, and a halogenated aromatic ring. This trifecta of structural motifs makes it a valuable and versatile building block in the synthesis of more complex and potentially biologically active compounds.

Its primary role in the current research landscape is that of a chemical intermediate. The presence of three distinct functional groups—the amino group, the chloro substituent, and the cyclopropylamide—provides multiple points for chemical modification. This allows for the systematic exploration of the chemical space around this core structure in the quest for new therapeutic agents. For instance, the amino group can be acylated or alkylated, while the chloro atom can be replaced through various cross-coupling reactions to introduce a wide range of substituents.

The potential applications of derivatives of this compound are broad, with a notable focus on the development of antimalarial agents and kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the structure of this compound makes it an attractive starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Below are interactive data tables summarizing the key chemical features and potential reactions of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| Appearance | Solid |

| CAS Number | 63887-21-8 |

Table 2: Reactivity Profile of this compound

| Reaction Type | Reagents/Catalysts | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Amino-4-aryl-N-cyclopropylbenzamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-4-(amino)-N-cyclopropylbenzamides |

| Acylation of Amino Group | Acyl chloride or anhydride | 3-(Acylamino)-4-chloro-N-cyclopropylbenzamides |

| Diazotization of Amino Group | NaNO₂, acid | Diazonium salt intermediate |

Synthetic Methodologies for the Preparation of 3 Amino 4 Chloro N Cyclopropylbenzamide

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide identifies the primary disconnection at the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative and an amine. This leads to two main precursor molecules: an activated form of 3-amino-4-chlorobenzoic acid and cyclopropylamine (B47189).

Alternatively, a two-step approach is often considered more practical in a laboratory setting. This involves the initial synthesis of a nitro-substituted intermediate, 3-nitro-4-chloro-N-cyclopropylbenzamide. The nitro group can then be reduced in a subsequent step to yield the final product. This strategy avoids potential side reactions and chemoselectivity issues associated with the free amino group during the amide bond formation.

Therefore, the key precursors for the synthesis of this compound are typically:

3-nitro-4-chlorobenzoic acid

Cyclopropylamine

Classical Amide Bond Formation Strategies

Traditional methods for forming the amide bond in this compound revolve around the coupling of a carboxylic acid and an amine.

Condensation Reactions with Activating Agents

A common and effective method for the synthesis of the intermediate, 3-nitro-4-chloro-N-cyclopropylbenzamide, involves the use of condensing agents. These reagents activate the carboxylic acid group of 3-nitro-4-chlorobenzoic acid, facilitating the nucleophilic attack by cyclopropylamine. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is included to suppress side reactions and improve the reaction efficiency.

The general reaction scheme involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. This intermediate then readily reacts with the amine to form the desired amide. The subsequent reduction of the nitro group to an amine, often achieved with reducing agents like zinc or iron in an acidic medium, or through catalytic hydrogenation, yields this compound.

| Reactants | Condensing Agent | Additive | Solvent | Product | Yield |

| 3-nitro-4-chlorobenzoic acid, Cyclopropylamine | N,N'-diisopropylcarbodiimide (DIC) | 1-hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM) | 3-nitro-4-chloro-N-cyclopropylbenzamide | High |

Acylation Procedures and Optimization

An alternative classical approach is the acylation of cyclopropylamine with an activated derivative of 3-amino-4-chlorobenzoic acid, such as 3-amino-4-chlorobenzoyl chloride. This method, however, presents chemoselectivity challenges, as the acyl chloride can react with both the desired cyclopropylamine and the amino group already present on the benzoyl chloride. To circumvent this, a protecting group strategy is often employed for the amino group on the aromatic ring.

Optimization of these acylation procedures involves careful control of reaction conditions. Key parameters that can be adjusted to maximize yield and purity include:

Temperature: Lower temperatures are often favored to control the reactivity of the acyl chloride and minimize side reactions.

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used.

Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is usually added to neutralize the hydrochloric acid byproduct of the reaction.

Advanced Synthetic Routes and Novel Reaction Conditions

Modern synthetic chemistry offers more sophisticated methods for the construction of this compound, often involving transition metal catalysis.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the N-cyclopropylamide bond. Palladium- and copper-based catalytic systems are particularly prevalent in C-N bond formation.

One potential strategy involves the palladium-catalyzed amidation of an aryl halide. For instance, a suitable precursor such as 3-amino-4-chlorobenzamide (B10115) could potentially be coupled with a cyclopropylating agent in the presence of a palladium catalyst, a suitable ligand, and a base.

Alternatively, a copper-catalyzed Ullmann-type reaction could be employed. This might involve the coupling of 3-amino-4-chlorobenzoic acid or a derivative with cyclopropylamine in the presence of a copper catalyst. These methods can sometimes offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

| Catalyst System | Reactants | General Conditions |

| Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand | 3-amino-4-chlorobenzamide, Cyclopropylating agent | Inert atmosphere, elevated temperature |

| Copper catalyst (e.g., CuI) with a ligand | 3-amino-4-chlorobenzoic acid, Cyclopropylamine | Base, high temperature |

Stereoselective and Chemo-selective Synthesis Considerations

As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis. However, chemo-selectivity is a critical consideration, particularly in multi-functionalized precursors.

When starting with 3-amino-4-chlorobenzoic acid, the primary chemo-selective challenge is to ensure that the amide bond forms with an external amine (cyclopropylamine) rather than leading to polymerization through intermolecular reaction between the amino and carboxylic acid groups of the starting material. This is a key reason why the synthetic route commencing with 3-nitro-4-chlorobenzoic acid is often preferred. The nitro group acts as a masked amino group, which is only revealed after the desired amide bond has been successfully formed.

In scenarios where a transition metal-catalyzed approach is used with a precursor already containing the 3-amino group, the choice of catalyst and reaction conditions becomes crucial to ensure selective N-acylation of the desired amine without affecting other reactive sites in the molecule.

Purification Techniques in Synthetic Research for Benzamide (B126) Compounds

The isolation and purification of the final product are critical steps in the synthesis of benzamide compounds to ensure the removal of unreacted starting materials, reagents, and by-products. Several techniques are commonly employed in synthetic research, each with specific advantages depending on the properties of the target compound and its impurities. emu.edu.tr

Recrystallization: This is a primary technique for purifying solid organic compounds. illinois.edu The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. amherst.eduwikipedia.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the cold solvent. emu.edu.trvarsitytutors.com For benzamide derivatives, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net The process can be repeated (recrystallization) to achieve higher purity. emu.edu.tr

Column Chromatography: Flash column chromatography is a widely used method for purifying reaction mixtures. biotage.com This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). researchgate.netrsc.org For benzamide compounds, which can be polar, a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent. researchgate.net However, challenges can arise, such as product degradation on silica gel for certain sensitive compounds. rsc.org Reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase, can be an alternative for polar molecules. biotage.com

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is often used during the work-up of a reaction to remove inorganic salts and water-soluble impurities. For instance, washing the organic layer containing the benzamide product with dilute acid or base can remove basic or acidic impurities, respectively. google.com

Solid-Phase Workup: An alternative to traditional aqueous workup and chromatography involves using solid-phase scavenger resins. nih.gov After the reaction, specific resins are added to the mixture to bind excess reagents or by-products. The desired product remains in the solution, and the resin-bound impurities are removed by simple filtration. This method can simplify purification, reduce solvent usage, and is amenable to automation. nih.gov

| Technique | Principle of Separation | Common Application for Benzamides | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Final purification of solid crude product | Can yield very pure crystalline solids; cost-effective. amherst.edu | Potential for product loss; requires the compound to be a stable solid. researchgate.net |

| Column Chromatography | Differential adsorption on a solid support | Separation of complex mixtures and closely related compounds | Highly versatile; applicable to a wide range of compounds. biotage.com | Can be time-consuming and solvent-intensive; potential for product loss on the column. researchgate.netrsc.org |

| Extraction | Differential solubility in immiscible liquids | Initial work-up to remove inorganic salts and acidic/basic impurities | Fast and simple for initial cleanup. google.com | Limited separation power for complex organic mixtures; generates aqueous waste. |

| Solid-Phase Workup | Binding of impurities to scavenger resins | Removal of excess reagents and specific by-products | Simplified purification; avoids aqueous workup; can be automated. nih.gov | Cost of resins; may not remove all types of impurities. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing routes.

Key Green Chemistry Principles in Benzamide Synthesis:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. acs.org Synthetic routes should be designed to maximize the conversion of reactants to the desired product, minimizing by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Amide formation via direct coupling of a carboxylic acid and an amine, which forms water as the only by-product, is highly atom-economical. rsc.org This contrasts with methods that use activating agents or protecting groups, which generate additional waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. rsc.org Traditional amide syntheses often use polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which have significant health and environmental concerns. rsc.orgresearchgate.net Research focuses on replacing these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. rsc.orgbohrium.comnih.gov Solvent-free synthesis, where reactants are heated together directly or with a catalyst, represents an ideal green approach. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and decrease energy consumption. For instance, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net Biocatalysis, using enzymes like lipase, offers a highly selective and sustainable method for amide bond formation under mild conditions. rsc.orgnih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly shortening reaction times. chemmethod.com

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org A synthetic strategy that directly couples 3-amino-4-chlorobenzoic acid with cyclopropylamine would be preferable to a route that requires protection of the amino group, followed by deprotection.

| Green Chemistry Principle | Application in Benzamide Synthesis | Example/Benefit |

|---|---|---|

| Prevention of Waste | Optimize reaction conditions for high yield and selectivity. | Reduces the formation of by-products that require disposal. |

| Atom Economy | Employ direct amidation reactions. acs.org | Direct coupling of a carboxylic acid and an amine produces only water as a by-product, maximizing atom economy. rsc.org |

| Safer Solvents | Replace hazardous solvents like DMF and DCM with greener alternatives. rsc.orgresearchgate.net | Use of bio-based solvents like 2-MeTHF or conducting reactions in water or solvent-free conditions. bohrium.comnih.govresearchgate.net |

| Catalysis | Utilize catalytic reagents instead of stoichiometric ones. acs.org | Enzymatic catalysis (e.g., with lipase) allows for high selectivity under mild conditions, avoiding harsh reagents. nih.gov |

| Energy Efficiency | Conduct reactions at lower temperatures or use alternative energy sources. | Microwave-assisted synthesis can reduce reaction times from hours to minutes, saving energy. chemmethod.com |

| Reduce Derivatives | Avoid the use of protecting groups. acs.org | Eliminates protection and deprotection steps, saving reagents, time, and reducing waste streams. |

Inability to Procure Spectroscopic Data for this compound

A comprehensive search for the specific experimental spectroscopic data required to generate the requested article on this compound has been conducted. Despite extensive queries across scientific databases, academic journals, and patent literature, the necessary detailed analytical information for this specific compound, CAS 63887-21-8, could not be located in publicly accessible, non-vendor sources.

The investigation aimed to find citable experimental data for the following analytical techniques, as required by the article outline:

¹H Nuclear Magnetic Resonance (NMR)

¹³C NMR

Two-Dimensional NMR

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS)

While information on structurally similar compounds and general spectroscopic methodologies was available, specific chemical shifts, coupling constants, molecular weight confirmations, and fragmentation pathways for this compound were not found.

Without this foundational data, it is not possible to generate the scientifically accurate and detailed article as requested in the prompt. Proceeding would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy. Therefore, the article cannot be provided at this time.

Advanced Spectroscopic Methodologies for Structural Elucidation of 3 Amino 4 Chloro N Cyclopropylbenzamide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint." For 3-Amino-4-chloro-N-cyclopropylbenzamide, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its primary aromatic amine and secondary amide functionalities.

The primary amino (-NH₂) group on the benzene (B151609) ring will typically exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The aromatic C-N stretching vibration is expected to appear in the 1335-1250 cm⁻¹ range.

The secondary amide (-CONH-) group is characterized by several key absorptions. The most prominent is the C=O stretching band (Amide I band), which is anticipated to be a strong absorption in the 1680-1630 cm⁻¹ region. The N-H stretching vibration of the secondary amide typically appears as a single band between 3370 and 3170 cm⁻¹. Furthermore, the in-plane N-H bending vibration (Amide II band) is expected to be found in the 1570-1515 cm⁻¹ range and is often intense.

The presence of the cyclopropyl (B3062369) group will be indicated by C-H stretching vibrations slightly above 3000 cm⁻¹, characteristic of C-H bonds in small rings, and various C-C ring deformation modes at lower wavenumbers. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-Cl stretch is typically observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Based on the analysis of related structures, a hypothetical table of the principal IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| Primary Aromatic Amine | N-H Symmetric Stretch | ~3350 | Medium |

| Secondary Amide | N-H Stretch | ~3300 | Medium |

| Aromatic/Cyclopropyl | C-H Stretch | >3000 | Medium-Weak |

| Aliphatic (Cyclopropyl) | C-H Stretch | <3000 | Medium-Weak |

| Secondary Amide | C=O Stretch (Amide I) | ~1640 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium |

| Secondary Amide | N-H Bend (Amide II) | ~1550 | Strong |

| Aromatic Amine | C-N Stretch | ~1300 | Medium |

| Aromatic Ring | C-Cl Stretch | ~750 | Medium-Strong |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of Benzamide (B126) Analogues

Studies on N-cyclopropylbenzamide derivatives reveal common structural motifs. For instance, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a close analogue, was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net This suggests that this compound may also crystallize in a common, relatively low-symmetry space group.

In the crystal lattice of benzamide analogues, intermolecular hydrogen bonding plays a crucial role in stabilizing the structure. For this compound, it is expected that the amide N-H group will act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimeric motifs. Additionally, the amino group (-NH₂) can participate in further hydrogen bonding, potentially linking these primary structural motifs into a more complex three-dimensional network.

The conformation of the N-cyclopropylamide moiety is also of interest. In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide groups are twisted with respect to the plane of the benzene ring. researchgate.netnih.gov A similar non-planar arrangement is anticipated for this compound, where the cyclopropyl group and the benzoyl group attached to the amide nitrogen will likely adopt a specific rotational conformation to minimize steric hindrance.

A hypothetical table of crystallographic parameters for this compound, based on known analogues, is provided below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | 8.0 - 13.0 |

| b (Å) | 9.0 - 10.0 |

| c (Å) | 13.0 - 15.0 |

| β (°) | 100 - 105 |

| V (ų) | ~1000 - 1500 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···O (amide-amide), N-H···O (amine-amide) |

The combination of these powerful analytical techniques provides a comprehensive understanding of the molecular structure of this compound, from the connectivity and nature of its functional groups to the intricate details of its solid-state architecture.

Theoretical and Computational Investigations of 3 Amino 4 Chloro N Cyclopropylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Amino-4-chloro-N-cyclopropylbenzamide, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide critical information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For a molecule with electron-donating (amino) and electron-withdrawing (chloro, amide) groups, the distribution of HOMO and LUMO densities would be of particular interest, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Indicates good electron-donating capability, likely localized on the amino group and the aromatic ring. |

| LUMO Energy | Relatively low (more negative) | Indicates good electron-accepting capability, likely localized on the benzamide (B126) moiety and influenced by the chlorine atom. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity, making it a versatile chemical intermediate. |

Conformational Analysis via Ab Initio Methods

The three-dimensional structure and conformational flexibility of this compound are key to its biological activity and interactions with other molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed to perform a detailed conformational analysis.

This analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds, primarily the C-N bond of the amide and the C-C bond connecting the carbonyl group to the benzene (B151609) ring. The goal is to identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers provide insight into the molecule's flexibility and the most probable shapes it will adopt in different environments. The orientation of the cyclopropyl (B3062369) group relative to the benzamide plane would be a key structural feature to determine.

Molecular Dynamics Simulations of Benzamide Derivatives

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a simulated environment (e.g., in water or a lipid bilayer). For benzamide derivatives like this compound, MD simulations can reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Conformational Stability: The stability of the low-energy conformers identified by quantum chemical calculations in a dynamic, solvated environment.

Flexibility: The degree of movement in different parts of the molecule, such as the rotation of the cyclopropyl group or the flexibility of the amide linkage.

These simulations are crucial for understanding how the molecule behaves in a biological context, bridging the gap between its static structure and its function.

Molecular Docking Studies with Protein Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Given that similar benzamide structures have shown activity against various protein targets, such as kinases or enzymes, in silico docking studies for this compound would be a logical step in exploring its therapeutic potential. The process involves:

Target Selection: Identifying potential protein targets based on the activity of structurally similar compounds.

Docking: Placing the 3D structure of the compound into the active site of the protein using a docking program (e.g., AutoDock, Glide).

Binding Mode Analysis: Analyzing the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For this compound, the amino group, amide group, and chlorine atom would be expected to form specific interactions that contribute to binding affinity.

Scoring Functions and Docking Algorithm Evaluation

The final step in a docking study is to estimate the binding affinity using a scoring function. This function calculates a score that represents the strength of the ligand-receptor interaction. Different scoring functions and docking algorithms can yield different results, so it is common practice to use multiple approaches to evaluate the predictions' reliability.

The evaluation would involve comparing the scores of different poses and, if available, comparing the predicted binding mode to experimentally determined structures of similar ligands in the same protein. The goal is to build a confident model of how this compound might interact with a biological target, which can then guide further experimental studies.

Table 2: Key Moieties of this compound and Their Likely Roles in Protein Binding

| Molecular Moiety | Potential Interaction Type | Significance in Binding |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Can form crucial hydrogen bonds with polar residues in the active site. |

| Amide Group (-CONH-) | Hydrogen Bond Donor/Acceptor | A common pharmacophoric feature that anchors the ligand in the binding pocket. |

| Chlorine Atom (-Cl) | Halogen Bonding, Hydrophobic Interactions | Can form specific halogen bonds or participate in hydrophobic interactions, contributing to affinity and selectivity. |

| Cyclopropyl Group | Hydrophobic Interactions | Fills hydrophobic pockets in the active site, often improving potency. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (excluding biological activity data, focusing on molecular descriptors)

Information regarding QSAR modeling approaches specifically applied to this compound is not available in the reviewed literature. While QSAR is a common computational method used to correlate the chemical structure of compounds with their activities, studies detailing the specific molecular descriptors—such as topological, electronic, or steric parameters—for this particular compound have not been identified.

Prediction of Reaction Pathways and Transition States in Synthetic Processes

Computational studies focused on the prediction of reaction pathways and the characterization of transition states for the synthesis of this compound are not documented in the available research. Such theoretical investigations would typically employ quantum mechanics calculations (like Density Functional Theory, DFT) to elucidate reaction mechanisms, determine activation energies, and identify the geometry of transition states, but this specific information is not available for this compound.

Molecular and Cellular Mechanisms of Action in Vitro/preclinical

Investigation of Molecular Target Interactions at the Enzyme Level

No publicly available data details the inhibitory effects of 3-Amino-4-chloro-N-cyclopropylbenzamide on specific enzymes. To characterize its potential as an enzyme inhibitor, studies determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of relevant enzymes would be required. Such data would elucidate the potency and strength of interaction with its molecular targets.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (nM) | Ki (nM) | Type of Inhibition |

|---|

Information regarding the binding affinity of this compound to isolated receptors is not present in the available literature. Ligand binding assays are crucial for determining the dissociation constant (Kd), which quantifies the affinity of a compound for a particular receptor.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Dissociation Constant (Kd) (nM) |

|---|

Cellular Pathway Modulation Studies in Established Cell Lines

There are no published studies on the effects of this compound on global gene expression in established cell lines. Techniques such as microarray or RNA-sequencing would be necessary to understand how this compound may alter transcriptional landscapes within a cell, providing insights into the cellular pathways it modulates.

Table 3: Hypothetical Gene Expression Modulation by this compound

| Cell Line | Significantly Upregulated Genes | Significantly Downregulated Genes |

|---|

The impact of this compound on protein phosphorylation and intracellular signal transduction pathways has not been documented. Western blotting or mass spectrometry-based phosphoproteomics would be instrumental in identifying key signaling cascades affected by this compound, such as MAPK, PI3K/AKT, or other crucial cellular signaling networks.

Table 4: Hypothetical Impact on Protein Phosphorylation

| Signaling Pathway | Key Phosphorylated Protein | Change in Phosphorylation |

|---|

Allosteric Modulation Investigations

There is no available evidence to suggest whether this compound acts as an allosteric modulator. Investigations would be needed to determine if the compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, and if such binding modulates the activity of the target protein.

As of the current date, publicly available research data specifically detailing the protein-ligand interaction dynamics of this compound through biophysical methods such as Surface Plasmon Resonance (SPR) is not available. Extensive searches of scientific literature databases did not yield any preclinical studies that have characterized the binding kinetics or affinity of this specific compound with any protein target using these techniques.

Therefore, the section on "" focusing on "Protein-Ligand Interaction Dynamics through Biophysical Methods" cannot be completed at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies for 3 Amino 4 Chloro N Cyclopropylbenzamide and Its Analogues

Systematic Modification of Benzamide (B126) Core and Substituents

The systematic modification of the 3-Amino-4-chloro-N-cyclopropylbenzamide scaffold has been a key strategy in exploring and optimizing its biological potential. This involves a detailed investigation into how changes in the aromatic substitutions, the N-cyclopropyl moiety, and the amino group affect the compound's interaction with its target.

Impact of Aromatic Substitutions on Molecular Interactions

Aromatic substitutions on the benzamide ring play a crucial role in defining the compound's binding affinity and selectivity. The positions and electronic properties of these substituents can significantly alter the molecule's interaction with target proteins.

The presence of a chlorine atom at the 4-position and an amino group at the 3-position of the benzamide ring are crucial for its biological activity. Studies on similar benzamide-containing structures have shown that halogen substituents can participate in halogen bonding, which is a significant interaction in drug-receptor binding. The amino group is often involved in forming key hydrogen bonds with the target.

Research on related benzamide derivatives has demonstrated that the nature and position of substituents on the phenyl ring can drastically alter activity. For instance, in a series of N-substituted benzamide derivatives evaluated for antitumor activity, it was found that a chlorine atom or a nitro-group on the benzene (B151609) ring could significantly decrease anti-proliferative activity. nih.govresearchgate.net Conversely, in other series of benzamides, specific substitutions at the 2-position of the phenyl ring were found to be critical for activity. nih.govresearchgate.net

| Substitution | Position | Observed Effect on Activity | Potential Interaction |

|---|---|---|---|

| Chlorine | 4 | Generally important for activity | Halogen bonding, hydrophobic interactions |

| Amino | 3 | Crucial for binding | Hydrogen bonding |

| Nitro | - | Decreased activity in some analogs. nih.govresearchgate.net | Electronic withdrawing effects |

| Methoxy | 2 | Enhanced activity in some analogs. nih.gov | Hydrogen bond acceptor, steric effects |

Role of N-Cyclopropyl Moiety in Molecular Recognition

The N-cyclopropyl group is a key feature of the molecule, contributing to its potency and metabolic stability. The cyclopropyl (B3062369) ring is a rigid structure that can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. scientificupdate.com The sp2 character of the cyclopropyl group can also enhance the hydrogen-bonding characteristics of the adjacent amide NH group. nih.gov

In drug design, cyclopropyl groups are often used as bioisosteric replacements for other groups, such as alkenes or gem-dimethyl groups. hyphadiscovery.com They can improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The introduction of a cyclopropyl group has been shown to lower basicity and mitigate certain liabilities in other molecular scaffolds. hyphadiscovery.com

The constrained nature of the cyclopropyl group can also provide directional interactions within a binding pocket, leading to increased potency and selectivity. nih.gov

Effects of Amino Group Derivatization on Target Engagement

The amino group at the 3-position is a critical pharmacophoric feature, often acting as a hydrogen bond donor in interactions with the biological target. Derivatization of this amino group can have a profound impact on the compound's activity.

For example, acetylation of the amino group to form an acetamido group can alter the hydrogen bonding capacity and steric profile of the molecule. In some contexts, such modifications can lead to a decrease in activity if the primary amino group is essential for a specific interaction. However, in other cases, derivatization can lead to improved properties such as cell permeability or metabolic stability.

Studies on related aminobenzamides have shown that modifications to the amino group can modulate the biological response. The specific nature of the derivative (e.g., alkylation, acylation) will determine the outcome.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activity but different chemical properties. For the this compound scaffold, this could involve replacing the benzamide core with other heterocyclic systems that maintain the key pharmacophoric features in the correct spatial orientation.

An example of a scaffold hopping approach could be the replacement of the benzamide with a bioisosteric equivalent like a sulfonamide. mdpi.com This would maintain the potential for hydrogen bonding and aromatic interactions while altering the physicochemical properties of the molecule.

Bioisosteric replacement of the chlorine atom with other halogen atoms (e.g., bromine) or a trifluoromethyl group could be explored to fine-tune the electronic and steric properties of the molecule. Similarly, the N-cyclopropyl group could be replaced with other small, rigid cycloalkyl groups to probe the size and shape of the binding pocket.

Stereochemical Influences on Molecular Activity

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with different biological activities. For instance, if the cyclopropyl group were to be substituted, this could introduce chirality.

In such cases, the different stereoisomers would need to be separated and evaluated independently to determine if the biological target exhibits stereoselectivity. The absolute configuration of a chiral center can dictate the precise orientation of key functional groups within the binding site, leading to significant differences in potency and efficacy between enantiomers or diastereomers.

Correlating Structural Features with In Vitro Biological Responses

The correlation of specific structural features with in vitro biological responses is the cornerstone of SAR studies. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing them in relevant in vitro assays.

For example, if the target is a specific enzyme, the IC50 values for a series of analogs would be determined. These values can then be correlated with the structural modifications.

Below is a hypothetical data table illustrating how such a correlation might be presented for a series of analogs targeting a protein kinase.

| Compound | R1 (at position 3) | R2 (at position 4) | N-substituent | Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|

| 1 (Parent) | -NH2 | -Cl | Cyclopropyl | 50 |

| Analog A | -NHCOCH3 | -Cl | Cyclopropyl | 200 |

| Analog B | -NH2 | -F | Cyclopropyl | 150 |

| Analog C | -NH2 | -Cl | Isopropyl | 100 |

| Analog D | -NH2 | -Cl | Cyclobutyl | 75 |

This data would suggest that the primary amino group at R1 is preferred over the acetylated form, the chloro group at R2 is more favorable than fluoro, and while the N-cyclopropyl group is optimal, other small cycloalkyl groups are tolerated. Such quantitative SAR (QSAR) data is invaluable for the rational design of more potent and selective compounds.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing the means to separate, identify, and quantify components within a mixture. For 3-Amino-4-chloro-N-cyclopropylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and isolation of this compound. The development of a reliable HPLC method is a meticulous process that involves the optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.

A reversed-phase HPLC (RP-HPLC) method is commonly the first choice for a molecule with the polarity of this compound. The development would typically begin with column and mobile phase screening. A C18 column is a standard starting point due to its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a wide range of polarities.

Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance. For this compound, this would be determined by acquiring a UV spectrum of a pure standard.

Validation of the developed HPLC method is crucial and would be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

The synthesis of this compound may involve starting materials and reagents that could lead to the formation of volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of such volatile impurities. The high separation efficiency of GC combined with the sensitive and specific detection of MS makes it ideal for this purpose.

Potential volatile byproducts could arise from residual solvents or from side reactions of the starting materials, such as 3-amino-4-chlorobenzoic acid and cyclopropylamine (B47189). For instance, decarboxylation of the starting acid or reactions involving residual solvents could generate volatile impurities.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries.

Table 2: Representative GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Electrophoretic Methods for Studying Interactions with Biomolecules

Understanding the interaction of this compound with biomolecules, such as proteins, is crucial for elucidating its mechanism of action in a research context. Electrophoretic methods, particularly Affinity Capillary Electrophoresis (ACE) and Electrophoretic Mobility Shift Assays (EMSA), are powerful techniques for studying such non-covalent interactions.

Affinity Capillary Electrophoresis (ACE) is a technique that can be used to determine the binding affinity between a small molecule (the ligand) and a protein (the receptor). In a typical ACE experiment, the protein is included in the running buffer at a constant concentration, and the small molecule is injected as a sample. The binding of the small molecule to the protein alters its electrophoretic mobility. By performing a series of experiments with varying concentrations of the protein in the buffer, the change in the mobility of the small molecule can be used to calculate the binding constant.

An Electrophoretic Mobility Shift Assay (EMSA), traditionally used for protein-DNA interactions, can be adapted to study the binding of small molecules to proteins. In this technique, a mixture of the protein and the small molecule is subjected to non-denaturing gel electrophoresis. If the small molecule binds to the protein, the complex will migrate differently through the gel compared to the free protein, resulting in a "shift" in the band position. This can provide qualitative evidence of binding.

While there is no specific literature on the use of these techniques for this compound, the principles of these methods are broadly applicable to studying its potential interactions with target proteins.

Spectrophotometric Assays for Reaction Monitoring and Quantification (in research contexts)

Spectrophotometric assays, particularly those utilizing UV-Visible spectroscopy, offer a simple and rapid means for reaction monitoring and quantification of this compound in research settings.

For reaction monitoring, the progress of the synthesis of this compound can be followed by observing the change in absorbance at a specific wavelength. For example, if the starting material, 3-amino-4-chlorobenzoic acid, has a different UV absorption spectrum compared to the product, the formation of the product can be monitored over time by recording the UV-Vis spectrum of the reaction mixture. This can provide valuable kinetic information about the reaction.

For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. Once the calibration curve is established, the concentration of the compound in an unknown sample can be determined by measuring its absorbance. This method is particularly useful for rapid in-process controls and for determining the concentration of stock solutions in a research laboratory.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Analogues

The exploration of novel synthetic pathways for analogues of 3-Amino-4-chloro-N-cyclopropylbenzamide is a crucial step in expanding its chemical space and uncovering derivatives with potentially enhanced or novel properties. Current synthetic strategies often involve the coupling of a substituted benzoic acid with cyclopropylamine (B47189). Future research is anticipated to focus on more efficient, scalable, and environmentally benign synthetic methodologies.

One promising avenue is the application of bioisosteric replacement strategies . mdpi.comnih.gov Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. By strategically replacing parts of the this compound structure, such as the amide bond or the aromatic ring substituents, with known bioisosteres, researchers can generate a library of new compounds. mdpi.comnih.gov For instance, the amide linkage could be replaced with bioisosteres like esters, thioamides, or even heterocyclic rings such as triazoles and oxadiazoles (B1248032) to modulate the compound's stability, solubility, and pharmacokinetic profile. mdpi.commdpi.com

Furthermore, the development of one-pot synthesis protocols and the use of microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields of these analogues. mdpi.com The synthesis of a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, has been achieved using 3-nitro-4-chlorobenzoic acid as a starting material, suggesting a potential route for analogue synthesis through modification of the amine component. nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Bioisosteric Replacements |

| Bioisosteric Replacement | Modulation of physicochemical and pharmacokinetic properties | Esters, Thioamides, Triazoles, Oxadiazoles |

| One-Pot Synthesis | Increased efficiency and reduced waste | N/A |

| Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times and improved yields | N/A |

| Modification of Starting Materials | Access to a diverse range of analogues | Varied substituted anilines and amines |

Elucidation of Additional Molecular Interaction Mechanisms

A deeper understanding of the molecular interactions between this compound and its biological targets is paramount for its rational development as a therapeutic agent or chemical tool. The current understanding is that substituted benzamides can interact with biological macromolecules through a variety of non-covalent interactions. rsc.orgcolumbia.edu

Future research will likely employ a combination of biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to elucidate the precise binding modes of this compound and its analogues. These studies will aim to identify the key amino acid residues involved in binding and the nature of the interactions, which may include:

Hydrogen bonding: The amino and amide groups of the molecule are capable of forming hydrogen bonds with protein backbones or side chains.

Hydrophobic interactions: The cyclopropyl (B3062369) and chloro-substituted phenyl groups can engage in hydrophobic interactions with nonpolar pockets of a target protein.

Halogen bonding: The chlorine atom may participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

By systematically modifying the structure of this compound and assessing the impact on binding affinity, researchers can build a comprehensive structure-activity relationship (SAR) profile. This knowledge is critical for optimizing the compound's potency and selectivity. Studies on other substituted benzamides have shown their ability to interact with specific biological targets, such as benzodiazepine (B76468) binding sites, highlighting the potential for targeted interactions. rsc.orgcolumbia.edu

Integration of Advanced Computational Models for Rational Design

Advanced computational models are becoming indispensable tools in modern drug discovery and materials science. For this compound, the integration of these models can accelerate the design of novel analogues with desired properties. youtube.comgoogle.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the potential binding modes of this compound and its derivatives within the active site of a target protein. This information can guide the design of new analogues with improved binding affinity and selectivity. For instance, docking studies have been successfully used to rationalize the in vitro data for other classes of inhibitors, including 2-aminobenzamides. nih.gov

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds to identify novel scaffolds that could be further developed.

| Computational Method | Application in Rational Design |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of virtual analogues |

| Molecular Docking | Predicts binding modes and affinities to target proteins |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex |

Exploration of this compound as a Molecular Probe for Biological Systems

The unique chemical structure of this compound makes it an attractive candidate for development as a molecular probe to study biological systems. Molecular probes are essential tools for visualizing and quantifying biological processes at the molecular level.

Future research could focus on modifying the core structure of this compound to incorporate reporter groups, such as:

Fluorophores: The attachment of a fluorescent dye would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize the localization and dynamics of the compound within cells and tissues. moravek.com This approach has been used to create fluorescent D-amino acids for imaging bacterial cell walls. nih.gov

Radiolabels: The incorporation of a positron-emitting radionuclide (e.g., ¹⁸F) would allow for non-invasive in vivo imaging using Positron Emission Tomography (PET). mdpi.comnih.gov This would be invaluable for studying the biodistribution and target engagement of the compound in living organisms.

Biotin or other affinity tags: The conjugation of an affinity tag would facilitate the isolation and identification of the biological targets of this compound through techniques like affinity chromatography and mass spectrometry.

The development of such molecular probes would not only advance our understanding of the biological activities of this specific compound but could also provide powerful tools for broader biological research. For instance, a related compound, 3-amino-4-chloro benzohydrazide, has been used as an affinity ligand for the purification of horseradish peroxidase, demonstrating the potential of this chemical scaffold in bio-applications. Furthermore, the principles of bioconjugation can be applied to attach this molecule to targeting moieties for specific delivery to cells or tissues.

常见问题

Q. How to address batch-to-batch variability in biological activity data?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to correlate impurity profiles (HPLC-MS) with bioactivity. Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., temperature, stoichiometry) and reduce variability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。